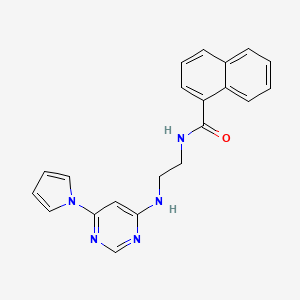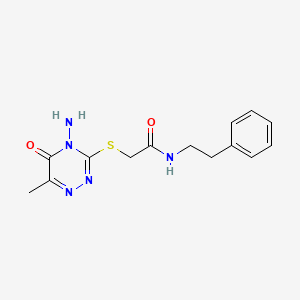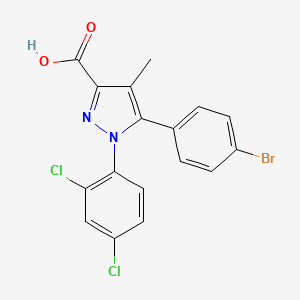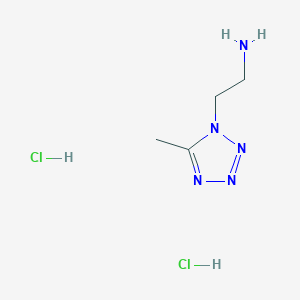![molecular formula C22H19NO2S B2530169 N-[3-(phenylcarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide CAS No. 67718-59-6](/img/structure/B2530169.png)
N-[3-(phenylcarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of benzamide derivatives is a common theme in the provided papers, where different substituted benzamides are synthesized for various biological applications. For instance, the synthesis of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides involves the use of 4-aminophenazone, highlighting the potential of these compounds in drug chemistry due to their ability to bind nucleotide protein targets . Similarly, novel thiophene derivatives synthesized from 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide demonstrate significant antiarrhythmic, serotonin antagonist, and antianxiety activities, indicating the therapeutic potential of such compounds . The synthesis of closely related N-(3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamides also showcases the structural diversity achievable through synthetic chemistry, with different substituents on the benzamide ring affecting the molecular conformation and supramolecular aggregation .
Molecular Structure Analysis
The molecular structure of benzamide derivatives is extensively studied using various techniques such as X-ray diffraction, IR spectroscopy, and NMR. For example, the novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide was analyzed using X-ray single crystal diffraction, indicating that it crystallizes in a triclinic system . The crystal structure of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide was determined to crystallize in the monoclinic space group, with a strong intramolecular hydrogen bond observed . These studies are crucial for understanding the three-dimensional arrangement of atoms within a molecule, which is essential for predicting its reactivity and interaction with biological targets.
Chemical Reactions Analysis
The papers provided do not detail specific chemical reactions involving "N-[3-(phenylcarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide"; however, they do discuss the reactivity of similar benzamide derivatives. For instance, the synthesis of substituted thiophene derivatives involves initial reactions with different organic reagents, leading to compounds with high pharmacological activity . The chemical reactivity of molecules is often predicted using theoretical calculations, such as molecular electrostatic potential (MEP) surface maps, which help in understanding how a molecule might interact with other chemical entities .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are characterized using a combination of experimental and computational methods. The antioxidant properties of a novel benzamide compound were determined using the DPPH free radical scavenging test, while its electronic properties, such as HOMO and LUMO energies, were calculated using density functional theory (DFT) . Similarly, the electronic properties of 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide were computed with TDDFT-B3LYP methodology, providing insights into the compound's potential applications . These analyses are essential for understanding the stability, reactivity, and potential biological activity of the compounds.
科学的研究の応用
Synthesis and Characterization
Several studies have focused on synthesizing and characterizing similar compounds, highlighting their structural properties and the processes used to synthesize them. For example, research has detailed the synthesis and spectroscopic characterization of compounds like N-{[(4-bromophenyl)amino]carbonothioyl}benzamide, employing techniques such as IR, H and C-NMR, mass spectrometry, and elemental analysis. These compounds often exhibit unique crystal structures, contributing to their potential applications in materials science and pharmacology (Saeed, Rashid, Bhatti, & Jones, 2010).
Antimicrobial Applications
Compounds related to N-[3-(phenylcarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide have been studied for their antimicrobial properties. For instance, N-Benzoyl-N'-dialkylthiourea derivatives and their Co(III) complexes have shown antifungal activity against pathogens responsible for significant plant diseases, indicating their potential in agricultural and pharmaceutical applications (Zhou, Wen, Liqun, & Xianchen, 2005).
Anticancer Evaluation
Research on benzamide derivatives, including structures similar to this compound, has also included the design, synthesis, and evaluation of their anticancer activities. These compounds have been tested against various cancer cell lines, showing moderate to excellent anticancer activity. This highlights their potential as therapeutic agents in oncology (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).
Pharmacological Activities
The pharmacological activities of similar compounds have been explored in various studies, with some compounds synthesized for their potential use in treating conditions like inflammation and neurodegenerative diseases. Their enzyme inhibition activities against targets such as butylcholinesterase, acetylcholinesterase, and lipoxygenase suggest their relevance in developing treatments for diseases characterized by these enzymes' dysregulation (Abbasi, Aziz‐ur‐Rehman, Irshad, Siddiqui, & Ashraf, 2014).
作用機序
While the mechanism of action for “N-[3-(phenylcarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide” is not explicitly mentioned in the search results, N-substituted benzamides have been shown to induce apoptosis . This process involves cytochrome c release into the cytosol and caspase-9 activation .
Safety and Hazards
Benzamide, a simpler compound related to “N-[3-(phenylcarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide”, is harmful if swallowed and is suspected of causing genetic defects . It is recommended to obtain special instructions before use, not to handle until all safety precautions have been read and understood, and to use personal protective equipment as required .
将来の方向性
The most promising direction for future research is to develop a synthetic method for hexaazaisowurtzitane derivatives by direct condensation, which are nitratable to CL-20 . These derivatives are precursors to the high-energy compound CL-20, which has been identified as a promising area of research in the pharmaceutical industry .
特性
IUPAC Name |
N-(3-benzoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO2S/c24-20(15-9-3-1-4-10-15)19-17-13-7-8-14-18(17)26-22(19)23-21(25)16-11-5-2-6-12-16/h1-6,9-12H,7-8,13-14H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIBKSSZSAZHZFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-4-methoxy-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2530088.png)


![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide](/img/structure/B2530092.png)
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(pyrazin-2-yl)thiazole-4-carboxamide](/img/structure/B2530093.png)

![2-(3-methylphenoxy)-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide](/img/structure/B2530098.png)
![Methyl 4-({[(5-methyl-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]acetyl}amino)benzoate](/img/structure/B2530099.png)




![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,6-dimethoxybenzamide](/img/structure/B2530107.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(phenylthio)propanamide](/img/structure/B2530108.png)